molecular formula C20H22N4O4 B10993518 N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide

N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10993518
M. Wt: 382.4 g/mol
InChI Key: KMJZUFQSGKCADM-UHFFFAOYSA-N
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Description

N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and an acetylamino group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline to form 4-acetylaniline. The reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Carbamoylation: The next step is the introduction of the carbamoyl group. This can be achieved by reacting 4-acetylaniline with phosgene or a suitable carbamoyl chloride derivative.

    Coupling with Morpholine: The final step involves coupling the carbamoylated intermediate with morpholine-4-carboxylic acid. This reaction can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to be modified into active pharmaceutical ingredients (APIs) with specific biological activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in industrial chemistry.

Mechanism of Action

The mechanism by which N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[(4-acetamidophenyl)carbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-14(25)21-15-6-8-16(9-7-15)22-19(26)17-4-2-3-5-18(17)23-20(27)24-10-12-28-13-11-24/h2-9H,10-13H2,1H3,(H,21,25)(H,22,26)(H,23,27)

InChI Key

KMJZUFQSGKCADM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N3CCOCC3

Origin of Product

United States

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